Cas no 2138066-11-0 (4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one)

4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2138066-11-0
- 4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one
- EN300-1158726
-
- Inchi: 1S/C12H18N2O/c1-3-10-4-5-11(15)8-12(10)14-9(2)6-7-13-14/h6-7,10,12H,3-5,8H2,1-2H3
- InChI Key: MRGISTLBTOQLTJ-UHFFFAOYSA-N
- SMILES: O=C1CCC(CC)C(C1)N1C(C)=CC=N1
Computed Properties
- Exact Mass: 206.141913202g/mol
- Monoisotopic Mass: 206.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 34.9Ų
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158726-2.5g |
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one |
2138066-11-0 | 2.5g |
$2071.0 | 2023-06-08 | ||
Enamine | EN300-1158726-0.25g |
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one |
2138066-11-0 | 0.25g |
$972.0 | 2023-06-08 | ||
Enamine | EN300-1158726-0.5g |
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one |
2138066-11-0 | 0.5g |
$1014.0 | 2023-06-08 | ||
Enamine | EN300-1158726-10.0g |
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one |
2138066-11-0 | 10g |
$4545.0 | 2023-06-08 | ||
Enamine | EN300-1158726-1.0g |
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one |
2138066-11-0 | 1g |
$1057.0 | 2023-06-08 | ||
Enamine | EN300-1158726-0.05g |
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one |
2138066-11-0 | 0.05g |
$888.0 | 2023-06-08 | ||
Enamine | EN300-1158726-0.1g |
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one |
2138066-11-0 | 0.1g |
$930.0 | 2023-06-08 | ||
Enamine | EN300-1158726-5.0g |
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one |
2138066-11-0 | 5g |
$3065.0 | 2023-06-08 |
4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one Related Literature
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on 4-ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one
4-Ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one: A Comprehensive Overview
The compound 4-Ethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-one, identified by the CAS number 2138066-11, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclic ketones, specifically a cyclohexanone derivative, with a pyrazole substituent and an ethyl group. The structure of this molecule is characterized by a six-membered cyclohexane ring, where the ketone group is located at position 1, an ethyl group at position 4, and a substituted pyrazole moiety at position 3.
The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is substituted with a methyl group at position 5. This substitution pattern contributes to the molecule's unique electronic properties and reactivity. The combination of the cyclohexanone core and the pyrazole substituent makes this compound a versatile building block for further chemical modifications. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the field of medicinal chemistry.
One of the most intriguing aspects of 4-Ethyl-3-(5-methylpyrazol-yl)cyclohexanone is its ability to participate in various types of chemical reactions. For instance, the ketone group can undergo nucleophilic additions, such as those involving enamine formation or organocatalytic processes. Additionally, the pyrazole moiety can act as a directing group in aromatic substitution reactions, enabling selective modifications at specific positions on the ring.
Recent advancements in synthetic methodologies have further expanded the utility of this compound. Researchers have explored its use in tandem reactions and multi-component synthesis strategies, which are highly efficient for constructing complex molecular architectures. For example, one study demonstrated that this compound can serve as a starting material for the synthesis of heterocyclic compounds with potential antitumor activity.
In terms of physical properties, 4-Ethylcyclohexanone derivatives are generally stable under normal conditions but may exhibit some reactivity under specific conditions such as high temperatures or strong acidic/basic environments. The presence of electron-donating groups like the ethyl and methyl substituents can influence the molecule's solubility and lipophilicity, making it suitable for various applications in drug delivery systems.
The biological activity of this compound has been a subject of recent research interest. Preliminary studies suggest that it may exhibit moderate inhibitory effects on certain enzymes associated with inflammatory pathways. Furthermore, its structural similarity to known bioactive compounds raises hopes for its potential role in treating conditions such as neurodegenerative diseases or cardiovascular disorders.
In conclusion, 4-Ethylcyclohexanone-based compounds like 4-Ethylcyclohexanone-(5-methylpyrazol-ylium) represent a promising class of molecules with diverse applications across multiple disciplines. As research continues to uncover their full potential, these compounds are expected to play an increasingly important role in both academic and industrial settings.
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